molecular formula C11H14O2 B3376462 1-(3-Methoxyphenyl)cyclobutan-1-ol CAS No. 1202643-83-1

1-(3-Methoxyphenyl)cyclobutan-1-ol

Cat. No.: B3376462
CAS No.: 1202643-83-1
M. Wt: 178.23
InChI Key: XKDFTUDIUBPWGJ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Methoxyphenyl)cyclobutan-1-ol include a molecular weight of 178.23 . Other properties such as boiling point and density are predicted values .

Scientific Research Applications

Lewis Acid-Catalyzed Cascade Construction

1-(3-Methoxyphenyl)cyclobutan-1-ol has been studied in the context of Lewis acid-catalyzed reactions. Yao and Shi (2007) described its involvement in the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing its utility in organic synthesis (Yao & Shi, 2007).

Structural Analysis of Derivatives

Dinçer et al. (2005) provided insights into the structural properties of oxime derivatives that include this compound. Their research contributes to the understanding of molecular geometry and intermolecular interactions within these compounds (Dinçer et al., 2005).

Synthesis of Nucleic Acid Analogues

In the field of nucleic acid research, Henlin et al. (1992) explored the synthesis of cyclobutane derivatives, including this compound, for studying their potential in hybridization and interaction with ribo- and deoxyribo-nucleic acids (Henlin et al., 1992).

Photophysical Studies

Sakuragi et al. (1990) investigated the photochemical and photophysical behavior of p-methoxyphenyl alkenyl phenanthrenecarboxylates, including cyclobutane derivatives. This research provides insights into the photochemical reactions and potential applications in material science (Sakuragi et al., 1990).

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDFTUDIUBPWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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